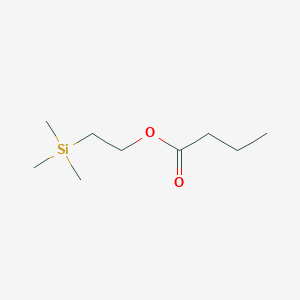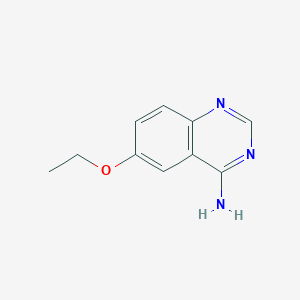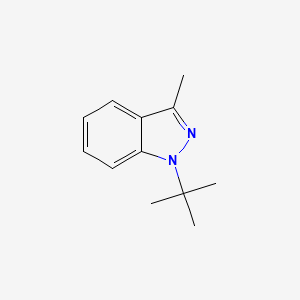
8,9-Dimethyl-9H-purine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethyl-9H-purine-6-carboxylic acid is a chemical compound with the molecular formula C8H8N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with dimethyl sulfate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 8,9-Dimethyl-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
8,9-Dimethyl-9H-purine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8,9-Dimethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The pathways involved often include purine metabolism and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 8-Methyl-9H-purine-6-carboxylic acid
- 9-Methyl-9H-purine-6-carboxylic acid
- 1,3-Dimethyl-9H-purine-6-carboxylic acid
Comparison: 8,9-Dimethyl-9H-purine-6-carboxylic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .
Eigenschaften
Molekularformel |
C8H8N4O2 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
8,9-dimethylpurine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-11-5-6(8(13)14)9-3-10-7(5)12(4)2/h3H,1-2H3,(H,13,14) |
InChI-Schlüssel |
KVHZCYDAUCZSGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2N1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)

